![molecular formula C26H32O11 B1259218 methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate is a natural product found in Brucea javanica with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Asymmetric Total Synthesis : The compound has been used in the synthesis of complex organic structures. For example, Yasuda, Ide, Matsumoto, and Nakata (1998) achieved asymmetric total synthesis of a 14-membered diene unit of methyl sarcophytoate, which is structurally related to the compound (Yasuda et al., 1998).
Diterpene Derivatives Isolation : Rao et al. (1994) isolated new cladiellane diterpenes, including compounds structurally similar to the specified compound, from soft coral. These compounds help in understanding marine natural products' chemistry (Rao et al., 1994).
Chemical Structure Analysis : In a study by Zukerman-Schpector, Castellano, and Fho (1994), detailed structural analysis of a quassinoid closely related to the compound was conducted. This work contributes to the field of crystallography and molecular structure understanding (Zukerman-Schpector et al., 1994).
Isomerization Studies : Afonin et al. (2017) investigated spontaneous E/Z isomerization of compounds structurally related to the specified compound. This research provides insights into the dynamic behavior of complex organic molecules (Afonin et al., 2017).
Biological Activity and Applications
Enantio-Manoyl Oxides Synthesis : García-Granados et al. (1995) synthesized enantio-manoyl oxides, which are modifiers of the adenylate cyclase enzyme, using a process that might be applicable to similar compounds. This research has implications in biochemical and pharmaceutical fields (García-Granados et al., 1995).
Novel Anti-inflammatory Steroids Synthesis : Heiman et al. (1989) studied steroidal carboxylate esters, which have a structure related to the specified compound, for their anti-inflammatory properties. This research aids in the development of new therapeutic agents (Heiman et al., 1989).
Pyranones Synthesis and Applications : Ornik et al. (1990) used similar compounds in the synthesis of fused pyranones, which are significant in medicinal chemistry for their potential pharmacological properties (Ornik et al., 1990).
Synthesis of Optically Active Compounds : Suzuki et al. (1987) reported on the reduction of a compound similar to the specified one to produce optically active aglycones, showing potential in cancer treatment (Suzuki et al., 1987).
Propiedades
Fórmula molecular |
C26H32O11 |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20-,21+,24+,25-,26+/m1/s1 |
Clave InChI |
RHISAUJYNIABND-IRPUDBTHSA-N |
SMILES isomérico |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
SMILES canónico |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Sinónimos |
uceine A, dehydro- dehydrobruceine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




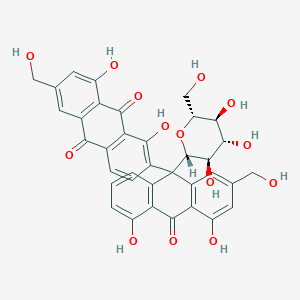



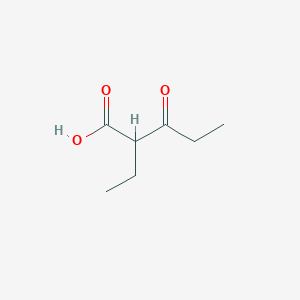
![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)
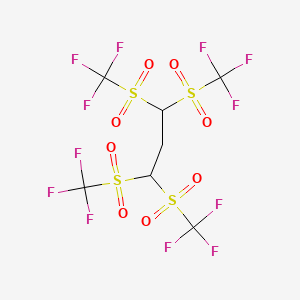
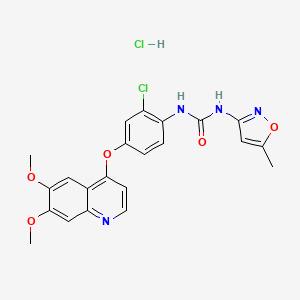


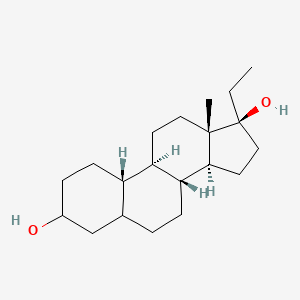

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)